rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride
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Overview
Description
rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the piperidine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. This step involves the reaction of the piperidine derivative with a methylating agent under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl compound.
Reduction: Reduction reactions can convert the carbonyl group back to the hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methyl and hydroxyl groups.
2-methylpiperidine: A derivative with a methyl group but without the hydroxyl group.
4-hydroxypiperidine: A derivative with a hydroxyl group but without the methyl group.
Uniqueness: rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride is unique due to the presence of both the methyl and hydroxyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and enables its use in diverse applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2R,4R)-2-methylpiperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
VYOVQUIZCUZVPH-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)CO.Cl |
Canonical SMILES |
CC1CC(CCN1)CO.Cl |
Origin of Product |
United States |
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